molecular formula C7H4O4 B12887100 3-(Hydroxymethylene)furo[3,2-b]furan-2(3H)-one

3-(Hydroxymethylene)furo[3,2-b]furan-2(3H)-one

Cat. No.: B12887100
M. Wt: 152.10 g/mol
InChI Key: OBCYPNFPIXDUDW-UHFFFAOYSA-N
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Description

3-(Hydroxymethylene)furo[3,2-b]furan-2(3H)-one: is a heterocyclic organic compound that features a furan ring fused to another furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethylene)furo[3,2-b]furan-2(3H)-one typically involves the reaction of furan derivatives under specific conditions. One common method involves the use of furan-2-yl-methanol derivatives, which are reacted with but-2-ynedioic acid dimethyl ester in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) in dry dichloromethane at room temperature . The reaction mixture is then quenched with water, extracted with ethyl acetate, and purified by flash chromatography to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Hydroxymethylene)furo[3,2-b]furan-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the furan rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(Hydroxymethylene)furo[3,2-b]furan-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(Hydroxymethylene)furo[3,2-b]furan-2(3H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Uniqueness: 3-(Hydroxymethylene)furo[3,2-b]furan-2(3H)-one is unique due to its specific fusion pattern and the presence of the hydroxymethylene group, which imparts distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C7H4O4

Molecular Weight

152.10 g/mol

IUPAC Name

5-hydroxyfuro[3,2-b]furan-6-carbaldehyde

InChI

InChI=1S/C7H4O4/c8-3-4-6-5(1-2-10-6)11-7(4)9/h1-3,9H

InChI Key

OBCYPNFPIXDUDW-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=C1OC(=C2C=O)O

Origin of Product

United States

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